molecular formula C6H6BrNOS B1646138 N-(4-Bromothiophen-2-yl)acetamide

N-(4-Bromothiophen-2-yl)acetamide

Cat. No.: B1646138
M. Wt: 220.09 g/mol
InChI Key: GHSYIGLKFMCFMM-UHFFFAOYSA-N
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Description

N-(4-Bromothiophen-2-yl)acetamide is an acetamide derivative featuring a thiophene ring substituted with a bromine atom at the 4-position and an acetamide group at the 2-position (Figure 1). Thiophene, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to benzene, influencing reactivity, solubility, and biological interactions. The bromine atom enhances lipophilicity and may participate in halogen bonding, a critical factor in drug-target interactions.

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

N-(4-bromothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6BrNOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9)

InChI Key

GHSYIGLKFMCFMM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CS1)Br

Canonical SMILES

CC(=O)NC1=CC(=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

N-(4-Bromophenyl)acetamide
  • Structure : A bromine-substituted phenyl ring linked to an acetamide group.
  • Key Differences : The phenyl ring lacks sulfur, reducing polarizability compared to thiophene. The C–Br bond length is reported as 1.8907 Å .
  • Implications : The absence of sulfur may reduce electron-richness, affecting binding to biological targets reliant on π-π stacking or charge-transfer interactions.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Structure : Combines a bromophenyl group with a thiophene ring via an acetamide linker.
  • Key Differences: Hybrid structure enables dual aromatic interactions.
  • Implications : The thiophene moiety may enhance activity against mycobacteria by improving membrane permeability or target affinity.
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
  • Structure : Features a pyrazine ring (a nitrogen-containing heterocycle) instead of thiophene.
  • Key Differences : The dihedral angle between the bromophenyl and pyrazine rings is 54.6° , influencing crystal packing and intermolecular interactions .
  • Implications : Pyrazine’s nitrogen atoms enable coordination with metal ions, suggesting utility in ligand design.
2-(4-Bromothiophen-2-yl)-N-[(3-methylidenecyclobutyl)methyl]acetamide
  • Structure : Bromothiophene linked to a cyclobutylmethyl group via acetamide.
  • Implications : Steric effects may improve metabolic stability or target specificity.

Pharmacological Activity Comparisons

Compound Biological Activity Key Structural Feature Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Antimycobacterial Thiophene-phenyl hybrid
Pyridazinone derivatives FPR1/FPR2 receptor agonists (IC50 ~0.028 mM) Bromophenyl-pyridazinone core
Naphthoquinone-aryltriazole acetamides AChE/BChE inhibition Triazole and naphthoquinone motifs
Phenoxy acetamides (e.g., Compound 38) Anti-cancer (HCT-116, MCF-7 cell lines) Morpholino/methoxy substituents

Key Observations :

  • Thiophene-containing acetamides (e.g., ) often exhibit enhanced antimicrobial activity due to improved membrane penetration.
  • Bromine substitution increases lipophilicity, favoring blood-brain barrier penetration in enzyme inhibitors (e.g., MAO-B inhibitors in ).
  • Hybrid structures (e.g., pyridazinone-bromophenyl in ) show receptor specificity, highlighting the role of heterocycles in target engagement.

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